![molecular formula C22H32N2O4S B2857808 1-(1-Adamantyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine CAS No. 446028-38-2](/img/structure/B2857808.png)

1-(1-Adamantyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

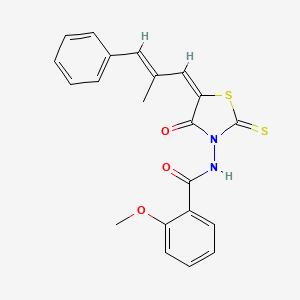

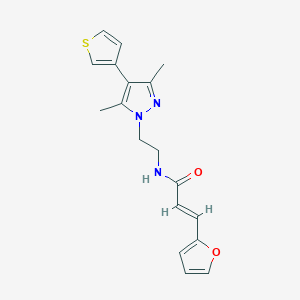

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the adamantyl group could be introduced via a reaction with adamantane or one of its derivatives . The dimethoxyphenyl group could be introduced via a reaction with a suitable dimethoxybenzene derivative . The sulfonyl group could be introduced via a reaction with a suitable sulfonyl chloride . Finally, the piperazine ring could be formed via a reaction with a suitable diamine .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The adamantyl group would give the molecule a three-dimensional, cage-like structure. The dimethoxyphenyl group would provide a flat, aromatic region. The sulfonyl group would be polar and could participate in hydrogen bonding. The piperazine ring would be flexible and could adopt different conformations .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The adamantyl group is quite inert, but could potentially undergo reactions at the tertiary carbon atoms . The dimethoxyphenyl group could undergo electrophilic aromatic substitution reactions . The sulfonyl group could react with nucleophiles . The piperazine ring could undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, it would likely be a solid at room temperature, given the presence of the rigid adamantyl group . Its solubility would depend on the solvent used: it might be more soluble in organic solvents due to the presence of the adamantyl and dimethoxyphenyl groups, and less soluble in water due to the lack of polar groups .Applications De Recherche Scientifique

Antimicrobial and Hypoglycemic Activities : Compounds related to 1-(1-Adamantyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine have demonstrated potent antimicrobial activity against various microorganisms, including Gram-positive and Gram-negative bacteria, and the yeast-like fungus Candida albicans. Additionally, some of these compounds have shown hypoglycemic activity in diabetic rats, indicating potential applications in diabetes treatment (Al-Abdullah et al., 2015).

Soluble Epoxide Hydrolase Inhibitors : Derivatives of this compound have been identified as potent inhibitors of soluble epoxide hydrolase, a promising target for the treatment of hypertension and inflammation. The introduction of a substituted piperazino group led to substantial improvements in pharmacokinetic parameters (Huang et al., 2010).

Antimicrobial and Anti-inflammatory Activities : Another study found that derivatives of this compound displayed significant antimicrobial activities, particularly against Gram-positive bacteria. These compounds also demonstrated anti-inflammatory activity in vivo, indicating their potential use in treating inflammatory conditions (Al-Omar et al., 2010).

Adenosine A2B Receptor Antagonists : Some derivatives have been developed as adenosine A2B receptor antagonists with subnanomolar affinity and high selectivity, indicating potential applications in pharmacology and medicinal chemistry (Borrmann et al., 2009).

Antiproliferative Activity : Certain derivatives have shown antiproliferative activity against various cancer cell lines, suggesting their potential as antitumor agents (Fytas et al., 2015).

Antidepressant Properties : A compound structurally related to 1-(1-Adamantyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine demonstrated antidepressant properties through its interaction with various serotonin receptors, offering a new avenue for the treatment of major depressive disorder (Hvenegaard et al., 2012).

Mécanisme D'action

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

Orientations Futures

Propriétés

IUPAC Name |

1-(1-adamantyl)-4-(2,5-dimethoxyphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O4S/c1-27-19-3-4-20(28-2)21(12-19)29(25,26)24-7-5-23(6-8-24)22-13-16-9-17(14-22)11-18(10-16)15-22/h3-4,12,16-18H,5-11,13-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUHRQCUOJRTHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B2857727.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2857732.png)

![N-[(4-Methylpyridin-2-yl)-(oxan-4-yl)methyl]prop-2-enamide](/img/structure/B2857737.png)

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2857739.png)

![7-(2,3-Dihydroxypropyl)-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2857743.png)

![3-Methyl-2-(2-methylprop-2-enyl)-1-piperidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2857744.png)